molecular formula C9H7F3O B1322625 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde CAS No. 377084-11-2

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde

Cat. No.: B1322625
CAS No.: 377084-11-2
M. Wt: 188.15 g/mol
InChI Key: OIAUMYPFBFPUCM-UHFFFAOYSA-N
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Description

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionaldehyde moiety

Mechanism of Action

Target of Action

The primary target of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is related to boron-based compounds, specifically boronic acids . Boronic acids and their derivatives are known to play a crucial role in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

The compound’s interaction with its targets involves the formation of boronic esters, which are key intermediates in many organic reactions . These reactions often involve the transfer of a group from boron to another atom, a process known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in the formation of carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide array of organic compounds, potentially including pharmaceuticals and other biologically active molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base, and it must be carried out under specific conditions (e.g., temperature, pH) to be successful . Therefore, the environment in which this compound is used can greatly impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde typically involves the reaction of 2,4,6-trifluorobenzene with propionaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride derivative of propionaldehyde is reacted with 2,4,6-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 3-(2,4,6-Trifluoro-phenyl)-propionic acid.

    Reduction: 3-(2,4,6-Trifluoro-phenyl)-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4,6-Trifluorophenyl)-propanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-(2,4,6-Trifluorophenyl)-propionic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2,4,6-Trifluorobenzaldehyde: Similar structure but lacks the propionaldehyde moiety.

Uniqueness

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is unique due to the presence of both the trifluoromethyl group and the propionaldehyde moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAUMYPFBFPUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCC=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627469
Record name 3-(2,4,6-Trifluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377084-11-2
Record name 2,4,6-Trifluorobenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377084-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4,6-Trifluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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